3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid is a chemical compound with the molecular formula and a molecular weight of 230.26 g/mol. It is classified as a benzoic acid derivative, specifically featuring an ethoxy group, a fluorine atom, and a methylthio group attached to the aromatic ring. This compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Benchchem, which provide detailed specifications and synthesis methods for this compound . In terms of classification, it falls under the category of aromatic carboxylic acids due to the presence of the carboxylic acid functional group (-COOH) attached to an aromatic benzene ring.
The synthesis of 3-ethoxy-4-fluoro-5-(methylthio)benzoic acid typically involves multi-step organic reactions. A common approach includes:
The reaction conditions often require careful control to avoid side reactions, particularly during the fluorination step, where temperature and reagent choice are crucial for yield optimization.
The molecular structure of 3-ethoxy-4-fluoro-5-(methylthio)benzoic acid features:
This arrangement contributes to its unique chemical properties and reactivity.
3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom, which enhances electrophilicity at adjacent positions on the aromatic ring .
The mechanism of action for compounds like 3-ethoxy-4-fluoro-5-(methylthio)benzoic acid often involves interactions at the molecular level with biological targets. The presence of the ethoxy and methylthio groups can modulate lipophilicity and bioavailability, potentially enhancing therapeutic effects in medicinal chemistry applications.
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which help elucidate structural characteristics and confirm purity .
3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid has potential applications in:
The synthesis of 3-ethoxy-4-fluoro-5-(methylthio)benzoic acid demands precise ortho/meta-directing group orchestration to achieve correct substituent patterning. The carboxylic acid group serves as a meta-directing anchor, enabling predictable electrophilic substitution at the 5-position. Subsequent ortho-fluorination exerts a strong electron-withdrawing effect that significantly deactivates the ring toward further electrophilic attack, necessitating carefully sequenced metalation or cross-coupling steps for thioether installation [5]. Modern approaches utilize temporary silyl protection of the carboxylic acid to permit halogen-directed ortho-lithiation, followed by electrophilic quenching with sulfur sources. Computational studies indicate that the steric congestion from the ethoxy and methylthio groups in the 1,3-relationship necessitates low-temperature lithiation (-78°C) to suppress lateral deprotonation or nucleophilic displacement side reactions [4] [5].
Table 1: Directing Group Effects in Sequential Functionalization
Sequence | Directing Group | Position Affected | Key Challenge |
---|---|---|---|
Initial substitution | Carboxylic acid (meta-directing) | 5-position | Over-halogenation |
Post-fluorination | Fluorine (ortho-directing) | 2,6-positions | Ring deactivation |
Etherification | Alkoxy (ortho/para-directing) | 2,6-positions | Steric hindrance |
Palladium-catalyzed C-S bond formation provides the most reliable route for installing the methylthio group at the sterically encumbered 5-position. State-of-the-art methods employ Pd(PPh₃)₄/Xantphos catalytic systems (2-5 mol%) with copper(I) thiophenolate as a sulfur transfer agent, reacting with 3-ethoxy-4-fluoro-5-iodobenzoic acid precursors. This method achieves >85% yield with minimal desulfurization byproducts—a common failure mode when using aliphatic thiols directly [3]. Critical to success is the rigorous oxygen exclusion (via freeze-pump-thaw degassing) to prevent catalyst oxidation and the use of polar aprotic solvents like dimethylacetamide (DMAc) at 100-110°C. For enhanced functional group tolerance, PEPPSI-IPr precatalysts (Pd-NHC systems) enable coupling at room temperature with methyl zinc sulfide, though yields drop to 60-70% due to competitive protonolysis [1] [3].
Ortho-fluorination relative to the benzoic acid group presents unique steric and electronic challenges. The preferred methodology involves Balz-Schiemann reaction on 3-ethoxy-5-(methylthio)anthranilic acid precursors, where diazotization followed by fluoroborate decomposition provides the fluoroarene in 65-75% yield. Modern alternatives employ halogen exchange (Halex) reactions on 4-bromo derivatives using anhydrous cesium fluoride in sulfolane at 180°C, achieving complete conversion in 8 hours [5]. Electrochemical fluorination in anhydrous HF/pyridine systems shows promise for scalability (90% yield), though requires specialized nickel anodes and corrosion-resistant reactors. Crucially, all fluorination steps must precede methylthio installation since sulfur lone pairs poison fluorination catalysts via coordination, while the ethoxy group must be protected as its ethyl vinyl ether derivative to prevent nucleophilic displacement [4] [6].
Table 2: Ortho-Fluorination Method Comparison
Method | Reagent/Conditions | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Balz-Schiemann | NaNO₂/HBF₄/Δ | 65-75 | No metal contamination | Diazonium stability issues |
Halex | CsF/sulfolane/180°C | 80-85 | Single-step | High temperature |
Electrochemical | HF/pyridine/5V | 88-92 | High yield | Specialized equipment |
The ethoxy group installation at the 3-position must address the deactivating nature of both the carboxylic acid and ortho-fluorine substituents. Nucleophilic aromatic substitution (SNAr) proves ineffective due to the fluorine's ortho-position to electron-withdrawing groups being insufficiently activated. Instead, Ullmann ether synthesis with copper(I) oxide catalysts in refluxing DMF (145°C, 24h) using potassium carbonate as base provides moderate yields (50-60%). Optimal results employ 3-bromo-4-fluoro-5-(methylthio)benzoic acid with cesium ethoxide in dioxane at 100°C under Pd₂(dba)₃/BINAP catalysis (3 mol%), achieving 92% conversion with <2% dehalogenation byproduct [1] [6]. Pre-activation via boronic ester formation followed by copper-mediated ethoxylation represents an emerging alternative, though requires additional synthetic steps. The methylthio group must be installed post-etherification as its oxidation to sulfone during earlier stages would excessively deactivate the ring [4].
The carboxylic acid group demands protection throughout the synthesis to prevent undesired metal coordination, acid-catalyzed side reactions, and solubility limitations. Methyl ester protection (SOCl₂/MeOH) remains prevalent due to facile deprotection (LiOH/THF-H₂O), but suffers from partial transesterification during ethoxylation. Silyl esters (tert-butyldimethylsilyl) offer orthogonal deprotection with fluoride sources but introduce silicon contamination risks in final products [1]. Oxadiazole masking, as demonstrated in related benzoic acid syntheses, provides exceptional stability under both etherification and fluorination conditions: the acid is converted to its nitrile oxide precursor, cyclized to 1,2,4-oxadiazole, then regenerated by mild acidic hydrolysis (10% citric acid) [1] [7]. For chromatography-free purification, Wang resin-linked esters enable solid-phase synthesis with cleavage by 20% TFA/DCM—particularly advantageous for avoiding sulfur-containing byproducts during methylthio installation steps [5].
Table 3: Carboxyl Protecting Group Performance
Protecting Group | Installation Yield (%) | Deprotection Yield (%) | Stability Under Ethoxylation | Compatibility with Pd-Coupling |
---|---|---|---|---|
Methyl ester | 95 | 90 | Moderate (5-10% transesterified) | Excellent |
TBDMS ester | 85 | 88 | Excellent | Poor (leaching) |
Oxadiazole | 78 | 82 | Excellent | Good |
Wang resin | 90 | 95 | Excellent | Good |
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